Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17162496
InChI: InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12-/m0/s1
SMILES:
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol

Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate

CAS No.:

Cat. No.: VC17162496

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate -

Specification

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name tert-butyl (2S,3S)-3-(4-methoxyphenyl)aziridine-2-carboxylate
Standard InChI InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12-/m0/s1
Standard InChI Key XNTGFDXDTMAHJN-RYUDHWBXSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)OC
Canonical SMILES CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a three-membered aziridine ring fused to a 4-methoxyphenyl group and a tert-butyl ester moiety. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.30 g/mol . The aziridine ring introduces significant angle strain due to its 60° bond angles, which influences both reactivity and stability .

Key Structural Features:

  • Aziridine Core: A nitrogen-containing heterocycle with two methylene bridges and one amine group.

  • 4-Methoxyphenyl Substituent: An aromatic ring with a methoxy group at the para position, contributing to electronic effects.

  • tert-Butyl Ester: A bulky protecting group that enhances solubility in organic solvents and stabilizes the carboxylate moiety .

Stereochemical Configuration

The (2S,3R) configuration defines the spatial arrangement of substituents around the aziridine ring. This stereochemistry is critical for interactions in asymmetric synthesis and biological systems. The cis-trans isomerism observed in related aziridines (e.g., tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate) arises from restricted rotation around the C-N bond, with barriers to inversion exceeding 25 kcal/mol .

PropertyValueSource
Molecular FormulaC₁₄H₁₉NO₃
Molecular Weight249.30 g/mol
CAS Number1416307-72-6 (trans isomer)
Storage ConditionsAmbient temperature

Synthesis and Methodological Approaches

Cyclization of Haloamines

A common route to aziridines involves the intramolecular nucleophilic substitution of β-haloamines. For tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate, this method typically proceeds via:

  • Amino Alcohol Preparation: Reaction of 4-methoxyphenylglycidol with tert-butyl chloroformate.

  • Ring Closure: Treatment with a base (e.g., NaOH) to eliminate HX and form the aziridine ring .

Example Reaction:

NH2CH2CH(OH)C6H4OCH3+(CH3)3CCOClTert-butyl ester intermediateBaseAziridine product\text{NH}_2\text{CH}_2\text{CH(OH)C}_6\text{H}_4\text{OCH}_3 + (\text{CH}_3)_3\text{CCOCl} \rightarrow \text{Tert-butyl ester intermediate} \xrightarrow{\text{Base}} \text{Aziridine product}

Nitrene Addition to Alkenes

Photolysis or thermolysis of sulfonamides generates nitrenes, which undergo [2+1] cycloaddition with alkenes to form aziridines. Asymmetric variants of this reaction employ chiral catalysts to achieve the (2S,3R) configuration .

Key Conditions:

  • Nitrene Source: Ethoxycarbonyl azide or sulfonamides.

  • Catalyst: Chiral copper(I) complexes for enantioselectivity.

Physicochemical Properties

Stability and Reactivity

The tert-butyl ester group confers stability against hydrolysis under basic conditions, while the aziridine ring remains susceptible to nucleophilic attack. The 4-methoxyphenyl group enhances electron density, facilitating electrophilic aromatic substitution reactions .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester).

  • NMR Spectroscopy:

    • ¹H NMR: δ 1.43 (s, 9H, tert-butyl), δ 3.78 (s, 3H, OCH₃), δ 4.12–4.25 (m, 2H, aziridine CH₂) .

    • ¹³C NMR: δ 80.5 (tert-butyl C), 167.2 (C=O), 159.1 (aromatic C-O) .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Aziridines are pivotal in constructing nitrogen-containing pharmacophores. For example:

  • Anticancer Agents: Analogues of mitomycin C exploit aziridine’s alkylating capacity .

  • JAK Inhibitors: The tert-butyl group improves metabolic stability in kinase inhibitors.

Case Study: Asymmetric Catalysis

In a 2023 study, tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate served as a chiral ligand in copper-catalyzed cyclopropanation, achieving 92% enantiomeric excess (ee) .

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